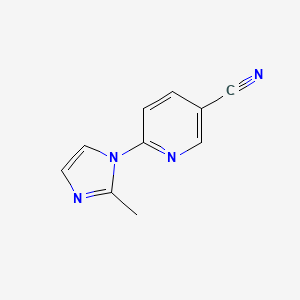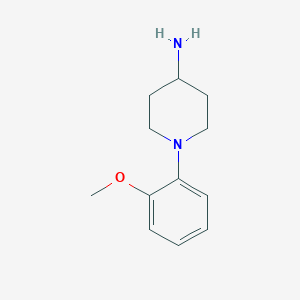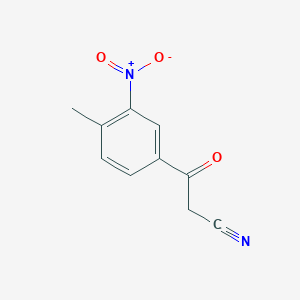
2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide
Descripción general
Descripción
“2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide” is a chemical compound with the IUPAC name 2-(3-oxo-1-piperazinyl)-3-pyridinecarbothioamide . It has a molecular weight of 236.3 . The compound is typically stored at a temperature of +4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N4OS/c11-9(16)7-2-1-3-13-10(7)14-5-4-12-8(15)6-14/h1-3H,4-6H2,(H2,11,16)(H,12,15) . This code provides a specific description of the molecule’s structure.It has a molecular weight of 236.3 . The compound’s storage temperature is +4°C .
Aplicaciones Científicas De Investigación
Insecticidal Activity
One of the primary applications of derivatives similar to 2-(3-Oxopiperazin-1-yl)pyridine-3-carbothioamide is in the development of insecticidal compounds. The synthesis and evaluation of dihydropiperazine neonicotinoid compounds have demonstrated that these derivatives can serve as bioisosteric replacements for imidazolidine ring systems in neonicotinoid compounds, offering a degree of molecular rigidity not present in inactive acyclic counterparts. This structural feature is crucial for insecticidal efficacy, with specific modifications leading to significant changes in bioisosterism and, consequently, insecticidal activity (Samaritoni et al., 2003).
Anticonvulsant Properties
Another significant area of application is in the development of anticonvulsant agents. New 2-pyrazoline derivatives have been synthesized and shown to possess appreciable activity in anticonvulsant tests, highlighting the potential of these compounds in therapeutic applications for epilepsy and related neurological disorders (Bhandari et al., 2013).
Antimicrobial Activity
The antimicrobial properties of derivatives have been extensively studied, with various compounds showing variable and modest activity against investigated strains of bacteria and fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents, with specific derivatives demonstrating significant efficacy (Patel et al., 2011).
Synthesis and Characterization of Complexes
Research has also explored the synthesis and structural characterization of complexes involving derivatives of this compound. These studies provide insights into the coordination chemistry of these compounds with various metals, offering potential applications in materials science and catalysis (Castiñeiras et al., 2001).
Derivatization Reagents in Analytical Chemistry
Compounds containing the thioamide moiety, similar to this compound, have been synthesized as derivatization reagents in liquid chromatography and mass spectrometry. These reagents enhance the electrospray ionization response of analytes and facilitate the generation of particular product ions for improved detection and analysis (Inoda et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-oxopiperazin-1-yl)pyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-9(16)7-2-1-3-13-10(7)14-5-4-12-8(15)6-14/h1-3H,4-6H2,(H2,11,16)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPOIHHEPBTQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)






![4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine](/img/structure/B3199422.png)

![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)


![2-[(3-Bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B3199461.png)
